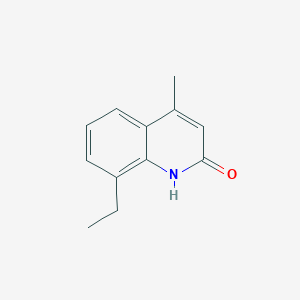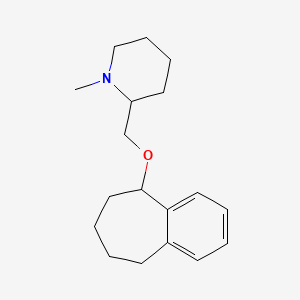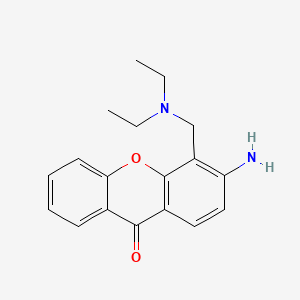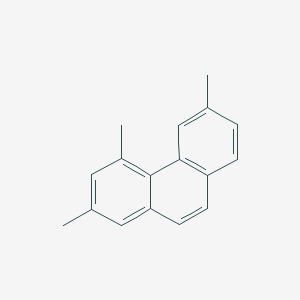![molecular formula C10H8N2 B14653342 1H-Imidazo[1,2-A]indole CAS No. 42341-27-5](/img/structure/B14653342.png)
1H-Imidazo[1,2-A]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazo[1,2-A]indole is a heterocyclic compound that features a fused ring system combining an imidazole ring with an indole ring. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Imidazo[1,2-A]indole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylamine with glyoxal in the presence of an acid catalyst can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions to form the fused ring system .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazo[1,2-A]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce functional groups like halogens, amines, or thiols.
Aplicaciones Científicas De Investigación
1H-Imidazo[1,2-A]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: this compound derivatives are used in the development of dyes, pigments, and other functional materials
Mecanismo De Acción
The mechanism of action of 1H-Imidazo[1,2-A]indole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparación Con Compuestos Similares
1H-Imidazo[1,2-B]pyrazole: Similar in structure but with a pyrazole ring instead of an indole ring.
1H-Imidazo[1,2-C]pyridine: Contains a pyridine ring fused with an imidazole ring.
Indole: A simpler structure with only the indole ring.
Uniqueness: 1H-Imidazo[1,2-A]indole is unique due to its fused ring system, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
42341-27-5 |
|---|---|
Fórmula molecular |
C10H8N2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
3H-imidazo[1,2-a]indole |
InChI |
InChI=1S/C10H8N2/c1-2-4-9-8(3-1)7-10-11-5-6-12(9)10/h1-7,11H |
Clave InChI |
MUTOFSWRJMAKRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3N2C=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


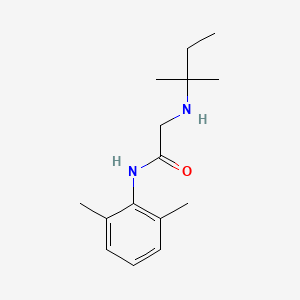
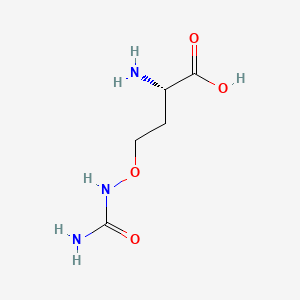
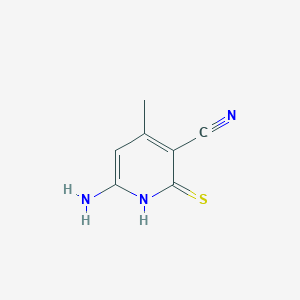
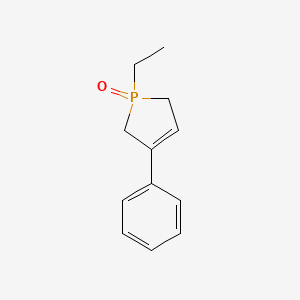
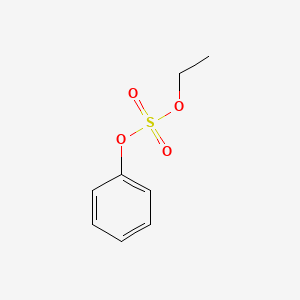
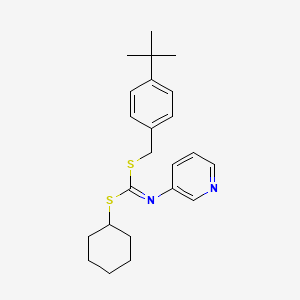
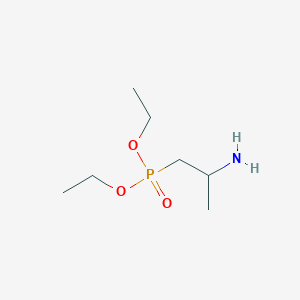
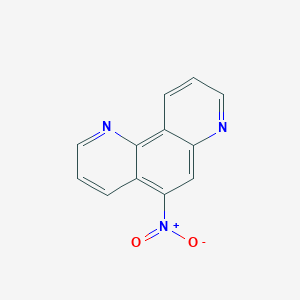
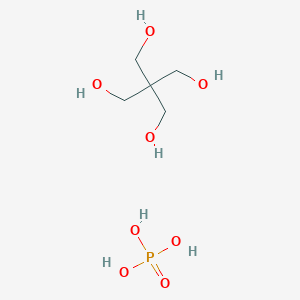
![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)
